2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid
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Overview
Description
2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid is a heterocyclic compound that features both an oxazole ring and an acrylic acid moiety. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry, organic synthesis, and materials science. The presence of both an amino group and an acrylic acid group in the molecule allows for diverse chemical reactivity and potential biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method involves the reaction of ortho-phenylenediamine with chloroacetic acid and hydrochloric acid to form 2-(chloromethyl)-1H-benzo[d]imidazole . This intermediate can then be further reacted with appropriate reagents to introduce the acrylic acid moiety.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, the use of catalysts and green chemistry principles can be employed to minimize waste and reduce environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid can undergo various types of chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The oxazole ring can be reduced under specific conditions to form corresponding dihydro derivatives.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) can be used.
Substitution: Reagents such as alkyl halides or acyl chlorides can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution reactions can lead to a variety of functionalized derivatives with different substituents on the oxazole ring.
Scientific Research Applications
2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s potential biological activity makes it a candidate for drug discovery and development.
Medicine: It may be investigated for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: The compound can be used in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid involves its interaction with specific molecular targets and pathways. The amino group can form hydrogen bonds with biological macromolecules, while the acrylic acid moiety can participate in covalent interactions. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Methoxy-5-chlorobenzo[d]oxazole
- 2-Ethoxybenzo[d]oxazole
- 2-Methoxybenzo[d]oxazole
Uniqueness
2-(Aminomethyl)benzo[d]oxazole-7-acrylic acid is unique due to the presence of both an amino group and an acrylic acid moiety, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in other benzoxazole derivatives, making it a valuable compound for further research and development .
Properties
Molecular Formula |
C11H10N2O3 |
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Molecular Weight |
218.21 g/mol |
IUPAC Name |
(E)-3-[2-(aminomethyl)-1,3-benzoxazol-7-yl]prop-2-enoic acid |
InChI |
InChI=1S/C11H10N2O3/c12-6-9-13-8-3-1-2-7(11(8)16-9)4-5-10(14)15/h1-5H,6,12H2,(H,14,15)/b5-4+ |
InChI Key |
YKJDWZXOSBLKQH-SNAWJCMRSA-N |
Isomeric SMILES |
C1=CC(=C2C(=C1)N=C(O2)CN)/C=C/C(=O)O |
Canonical SMILES |
C1=CC(=C2C(=C1)N=C(O2)CN)C=CC(=O)O |
Origin of Product |
United States |
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